Product packaging for 3-Fluorobenzo(a,i)pyrene(Cat. No.:CAS No. 61735-77-1)

3-Fluorobenzo(a,i)pyrene

Cat. No.: B1194475
CAS No.: 61735-77-1
M. Wt: 320.4 g/mol
InChI Key: RFZRVBKLYCYBKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluorobenzo(a,i)pyrene (CAS 61735-77-1) is a fluorinated derivative of the polycyclic aromatic hydrocarbon Benzo[a,i]pyrene. It is specifically synthesized to serve as a mechanistic probe for investigating the cytochrome P450-catalyzed metabolic pathways of its parent compound . The strategic fluorine substitution allows researchers to study the intricacies of oxygen transfer during aromatic oxygenation, a process central to the metabolic activation of many carcinogens . When used in metabolic studies, this compound helps elucidate the role of one-electron oxidation and the formation of radical cation intermediates. This makes it an invaluable tool for toxicologists and biochemists researching the metabolic activation of persistent organic pollutants and their subsequent binding to DNA . The compound is part of a class of fluorobenzo[a]pyrenes recognized for their utility in probing the fundamental mechanisms of these enzymatic reactions . As a specialist research chemical, this compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H13F B1194475 3-Fluorobenzo(a,i)pyrene CAS No. 61735-77-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61735-77-1

Molecular Formula

C24H13F

Molecular Weight

320.4 g/mol

IUPAC Name

5-fluorohexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2(7),3,5,8,10,12,14,16,18,20(24),21-dodecaene

InChI

InChI=1S/C24H13F/c25-18-7-8-20-17(13-18)12-16-6-5-15-11-14-3-1-2-4-19(14)21-9-10-22(20)24(16)23(15)21/h1-13H

InChI Key

RFZRVBKLYCYBKA-UHFFFAOYSA-N

SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CC6=C(C=CC(=C6)F)C(=C54)C=C3

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CC6=C(C=CC(=C6)F)C(=C54)C=C3

Other CAS No.

61735-77-1

Synonyms

3-fluorobenzo(a,i)pyrene
3-fluorobenzo(rst)pentaphene

Origin of Product

United States

Synthetic Methodologies for Research Applications of 3 Fluorobenzo A,i Pyrene

Strategies for Regioselective Fluorination of Benzo(a)pyrene Core Structures

The direct fluorination of the benzo(a)pyrene (BP) core presents a significant challenge due to the molecule's reactivity at multiple sites. The C-6 position is the most susceptible to electrophilic substitution, while the C-1 and C-3 positions have nearly equal and second-highest electron densities, making them similarly reactive to electrophiles. acs.org This inherent reactivity profile means that attempts to directly synthesize 3-fluorobenzo(a)pyrene (B136141) often result in the concurrent formation of 1-fluorobenzo(a)pyrene. acs.org

To overcome this, a common strategy involves protecting the highly reactive C-6 position of the benzo(a)pyrene molecule. acs.org This protection directs the fluorination to other positions, although it does not entirely prevent the formation of the 1-fluoro isomer. acs.org Consequently, the synthesis typically yields a mixture of 1- and 3-fluorobenzo(a)pyrene, which must be separated in a later step. acs.org

Alternative approaches to achieve regioselective fluorination in aromatic systems, which could be conceptually applied to benzo(a)pyrene, include transition-metal-catalyzed C-H fluorination. beilstein-journals.org For instance, palladium-catalyzed methods have been developed for the ortho-selective fluorination of various aromatic compounds. beilstein-journals.org These methods often employ directing groups to guide the fluorine atom to a specific position. Another technique involves the use of fluorinated alcohols like trifluoroethanol (TFE) or hexafluoropropan-2-ol (HFP) to mediate substitution reactions, which has been demonstrated in the modification of benzo[a]pyrene (B130552) derivatives. nih.gov

A summary of general strategies for regioselective fluorination is presented below:

StrategyDescriptionKey Considerations
Protecting Group Strategy The most reactive position (C-6) on the benzo(a)pyrene core is chemically blocked to direct fluorination to other sites, primarily C-1 and C-3. acs.orgInevitably produces a mixture of 1- and 3-fluoro isomers requiring subsequent separation. acs.org
Transition-Metal Catalysis Utilizes catalysts, such as palladium, to activate specific C-H bonds for fluorination, often guided by a directing group. beilstein-journals.orgRequires careful selection of catalyst, ligand, and reaction conditions to achieve high regioselectivity.
Fluorinated Alcohol Mediation Employs fluorinated solvents like TFE or HFP to facilitate nucleophilic substitution reactions on benzo[a]pyrene derivatives. nih.govThe mechanism can proceed via an SN1 pathway, which may lead to a mixture of stereoisomers. nih.gov
Balz-Schiemann Reaction A classical method involving the thermal decomposition of a diazonium fluoroborate salt, which can be prepared from an amino-substituted precursor. tdl.orgThe synthesis of the required amino-benzo(a)pyrene precursor can be challenging.

Precursor Chemistry and Intermediate Derivatization in 3-Fluorobenzo(a)pyrene Synthesis

The synthesis of 3-fluorobenzo(a)pyrene relies on a multi-step process involving carefully designed precursors and intermediates. A documented synthetic route starts with the protection of the C-6 position of benzo(a)pyrene. acs.org This is followed by a series of reactions to introduce the fluorine atom and then deprotect the C-6 position.

One established pathway involves the following key steps:

Protection of C-6: The synthesis begins by protecting the most reactive C-6 position of the benzo(a)pyrene molecule. acs.org

Introduction of a Functional Group: A functional group, such as a nitro or amino group, is introduced at the 3-position (and concurrently at the 1-position).

Fluorination: The functional group is then converted to a fluorine atom, often through a Sandmeyer-type reaction or a Balz-Schiemann reaction. acs.orgtdl.org

Separation of Isomers: The resulting mixture of 1- and 3-fluorinated intermediates is separated.

Deprotection: The protecting group at the C-6 position is removed to yield the final 3-fluorobenzo(a)pyrene. acs.org

The synthesis of related fluorinated PAHs, such as 9-fluorobenzo[a]pyrene, provides insights into potential intermediate derivatization strategies. For example, a multi-step pathway starting from fluorinated phthalide (B148349) derivatives has been documented. This involves the creation of intermediates like 5-fluoro-3-(1-naphthyl)phthalide and its subsequent oxidation, reduction, and cyclization to form the fluorinated benz(a)anthracene (B33201) core, which is a precursor to the final benzo[a]pyrene structure.

The table below outlines some of the key precursors and intermediates involved in the synthesis of fluorinated benzo(a)pyrenes.

Precursor/IntermediateRole in Synthesis
6-Protected Benzo(a)pyreneStarting material to prevent reaction at the most reactive site. acs.org
1- and 3-Nitrobenzo[a]pyreneIntermediates that can be converted to amino groups for subsequent fluorination. acs.org
1- and 3-Aminobenzo[a]pyrenePrecursors for the Balz-Schiemann reaction to introduce fluorine. tdl.org
Fluorinated Phthalide DerivativesStarting materials in a multi-step synthesis of other fluorinated PAHs, demonstrating a potential route for 3-FBP.
Fluorinated Benz(a)anthracene DerivativesAdvanced intermediates that undergo further cyclization to form the benzo[a]pyrene skeleton.

Purification and Characterization Techniques for Research-Grade 3-Fluorobenzo(a)pyrene Samples

The purification and characterization of 3-fluorobenzo(a)pyrene are critical to ensure the quality and identity of the research-grade samples. Due to the co-synthesis of the 1-fluoro isomer, separation techniques are paramount.

Purification Techniques: High-Performance Liquid Chromatography (HPLC) is a primary method for separating the 1- and 3-fluorobenzo(a)pyrene isomers. acs.orgacs.org Both analytical and preparative HPLC are employed, often using reverse-phase columns (e.g., ODS-AQ) with various solvent gradients, such as acetonitrile (B52724)/water or methanol/water systems. acs.orgacs.org

Other purification methods applicable to PAHs include:

Column Chromatography: Using adsorbents like silica (B1680970) gel to separate compounds based on their polarity. tdl.org

Solid-Phase Extraction (SPE): A common technique for cleaning up complex samples, often using silica or Florisil cartridges. europa.euugent.be

Recrystallization: A classic method for purifying solid compounds. tdl.org

A summary of purification techniques is provided below:

TechniqueDescriptionApplication
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their differential partitioning between a stationary and a mobile phase. acs.orgacs.orgEssential for separating the 1- and 3-fluorobenzo(a)pyrene isomers. acs.org
Column Chromatography A preparative technique to separate larger quantities of material based on polarity. tdl.orgGeneral purification of intermediates and final products.
Solid-Phase Extraction (SPE) Used for sample cleanup and concentration, removing interfering substances. europa.euugent.beOften used in the sample preparation for trace analysis of PAHs.
Recrystallization Purifies solid compounds by dissolving them in a suitable solvent and allowing them to crystallize out, leaving impurities in the solution. tdl.orgFinal purification step for solid products.

Characterization Techniques: A combination of spectroscopic techniques is used to confirm the structure and purity of 3-fluorobenzo(a)pyrene.

UV-Vis Spectroscopy: The UV absorbance spectrum provides a characteristic fingerprint for the compound. acs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compound, confirming the presence of the fluorine atom. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and potentially ¹⁹F NMR are crucial for elucidating the precise structure and confirming the position of the fluorine atom on the benzo(a)pyrene skeleton. Two-dimensional NMR techniques like COSY can also be employed to establish connectivity between protons. acs.org

The following table summarizes the key characterization techniques:

TechniqueInformation Provided
UV-Vis Spectroscopy Confirms the chromophoric system of the benzo(a)pyrene core. acs.org
Mass Spectrometry (MS) Determines the molecular weight and elemental formula. acs.org
High-Resolution Mass Spectrometry (HRMS) Provides the exact mass, confirming the elemental composition (C₂₀H₁₁F). acs.org
¹H NMR Spectroscopy Determines the number, environment, and connectivity of hydrogen atoms, confirming the substitution pattern. acs.org
¹⁹F NMR Spectroscopy Directly observes the fluorine atom, providing information about its chemical environment.
COSY (Correlation Spectroscopy) A 2D NMR technique that shows which protons are coupled to each other, aiding in structure elucidation. acs.org

Biochemical Transformation Pathways of 3 Fluorobenzo A,i Pyrene

Enzymatic Systems Involved in 3-Fluorobenzo(a)pyrene (B136141) Metabolism

The biotransformation of 3-FBP is primarily initiated by oxidative enzymes, followed by hydrolysis and conjugation reactions to facilitate its excretion.

Cytochrome P450-Mediated Oxidation Pathways

The initial and rate-limiting step in the metabolism of 3-FBP is its oxidation, a reaction predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. genecards.org These enzymes are monooxygenases that play a crucial role in the metabolism of a wide array of xenobiotics. genecards.org Specifically, CYP1A1 and CYP1B1 have been identified as key enzymes in the metabolic activation of benzo(a)pyrene (BP) and its derivatives. stami.nomdpi.com

The metabolism of 3-FBP by rat liver microsomes, which are rich in CYP enzymes, yields several products, including a phenol (B47542) of 3-FBP, dihydrodiols, and notably, BP-3,6-dione. tandfonline.comtandfonline.com The formation of BP-3,6-dione from 3-FBP is a significant finding, as it necessitates the removal of the fluorine atom from the C-3 position. tandfonline.comnih.gov This displacement of fluorine strongly suggests a mechanism involving an initial one-electron oxidation of the 3-FBP molecule by the activated form of cytochrome P450. tandfonline.comnih.gov This process generates a radical cation intermediate, which is then attacked by oxygen. tandfonline.com This one-electron oxidation pathway is a key mechanism in the formation of both quinones and phenols from benzo(a)pyrene and its fluorinated analogs. tandfonline.comtandfonline.com

The enzymatic systems involved in these oxidative pathways are not limited to cytochrome P450. Peroxidases, such as horseradish peroxidase (HRP) and prostaglandin (B15479496) H synthase, can also catalyze the one-electron oxidation of benzo(a)pyrene and its derivatives, leading to the formation of quinones. nih.gov In the case of 3-FBP, HRP has been shown to produce BP-3,6-dione as the sole metabolite. tandfonline.comtandfonline.com

Enzyme SystemKey EnzymesPrimary Action on 3-FBPResulting Metabolites
Cytochrome P450 CYP1A1, CYP1B1One-electron oxidation, hydroxylation, epoxidation3-FBP phenol, 3-FBP dihydrodiols, BP-3,6-dione
Peroxidases Horseradish Peroxidase (HRP)One-electron oxidationBP-3,6-dione

Epoxide Hydrolase Activities in Biotransformation

Following the initial oxidation by cytochrome P450, the resulting epoxide intermediates of 3-FBP can be further metabolized by microsomal epoxide hydrolase (mEH). wikipedia.org This enzyme catalyzes the hydrolysis of the epoxide ring to form trans-dihydrodiols. wikipedia.orgwikipedia.org The formation of dihydrodiols is a critical step in both the detoxification and, in some cases, the bioactivation of PAHs. osti.gov

Reductase and Conjugation Enzyme Involvement

Metabolism of PAHs is not limited to oxidation and hydrolysis. Reductase enzymes, such as those in the aldo-keto reductase family, can oxidize dihydrodiols to form quinones. mdpi.com For example, benzo(a)pyrene-7,8-dihydrodiol can be oxidized to benzo(a)pyrene-7,8-quinone. mdpi.com Furthermore, quinone oxidoreductase-1 can reduce quinones to hydroquinones, which can then be reoxidized, contributing to the generation of reactive oxygen species. mdpi.com

In the second phase of metabolism, the hydroxylated and dihydrodiol metabolites of 3-FBP undergo conjugation reactions to increase their water solubility and facilitate their excretion from the body. mdpi.comuzh.ch These reactions are catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). osti.govuzh.ch UGTs mediate the transfer of a glucuronic acid moiety to the hydroxyl groups of the metabolites, forming glucuronides. osti.gov Similarly, SULTs catalyze the transfer of a sulfonate group, forming sulfate (B86663) esters. mdpi.com These conjugation pathways are crucial for the detoxification and elimination of PAH metabolites. mdpi.com In fish, for example, the major metabolites of pyrene (B120774), another PAH, are pyrene glucuronide and pyrene sulfate. psu.edu

Identification and Characterization of Primary and Secondary Metabolites

The metabolic transformation of 3-Fluorobenzo(a)pyrene results in a variety of primary and secondary metabolites, the identification and characterization of which are crucial for understanding its biological fate.

Hydroxylated Metabolites and Their Stereochemistry

The primary hydroxylated metabolite of 3-FBP is a phenol of 3-FBP, formed through the action of cytochrome P450 enzymes. tandfonline.comtandfonline.com While the exact position of hydroxylation on the 3-FBP molecule is not always specified in the literature, the formation of 3-hydroxybenzo(a)pyrene (3-OH-BP) is a major metabolic pathway for the parent compound, benzo(a)pyrene. epa.gov The study of fluorinated derivatives like 3-FBP helps to elucidate the mechanisms of phenol formation. tandfonline.comtandfonline.com The formation of BP-3,6-dione from 3-FBP provides strong evidence that the formation of 3-OH-BP from BP proceeds via a one-electron oxidation mechanism. tandfonline.comtandfonline.com

The stereochemistry of these hydroxylated metabolites is of significant interest. For other fluorinated benzo(a)pyrenes, such as 8-fluorobenzo[a]pyrene (B1203629) and 9-fluorobenzo[a]pyrene, the major hydroxylated metabolites have been identified, and the absolute configurations of their dihydrodiol metabolites have been determined to be predominantly the R,R enantiomers. tandfonline.com This stereoselectivity in metabolism is a key factor in determining the ultimate biological activity of the compound.

Epoxide Intermediates and Diol Formation

The oxidation of 3-FBP by cytochrome P450 can lead to the formation of epoxide intermediates at various positions on the molecule. nih.govosti.gov These epoxides are then hydrolyzed by epoxide hydrolase to form dihydrodiols. osti.gov In studies with rat liver microsomes, the metabolism of 3-FBP has been shown to produce the 4,5-, 7,8-, and 9,10-dihydrodiols of 3-FBP. tandfonline.comtandfonline.com

The formation of specific dihydrodiols is significant because it can be a precursor to the formation of highly reactive diol epoxides. nih.gov For instance, the formation of an angular ring dihydrodiol, such as 3,4-dihydro-3,4-dihydroxydibenzo(a,i)pyrene from dibenzo(a,i)pyrene, is considered a potential step towards the formation of a carcinogenic bay-region dihydrodiol epoxide. nih.gov The presence of a fluorine atom can inhibit the formation of these angular ring dihydrodiols. nih.gov In the case of 3-fluorodibenzo(a,i)pyrene, the formation of angular ring dihydrodiols was found to be inhibited. nih.gov This inhibition of a critical metabolic activation step can lead to a reduction in the tumorigenicity of the fluorinated compound. nih.gov

Metabolite TypeSpecific Metabolites of 3-FBPPrecursor Enzyme(s)Significance
Hydroxylated Metabolites Phenol of 3-FBPCytochrome P450Primary oxidation product, provides insight into reaction mechanisms.
Epoxide Intermediates Various 3-FBP epoxidesCytochrome P450Reactive intermediates leading to dihydrodiol formation.
Dihydrodiols 3-FBP-4,5-dihydrodiol, 3-FBP-7,8-dihydrodiol, 3-FBP-9,10-dihydrodiolCytochrome P450, Epoxide HydrolaseCan be detoxified or further activated to diol epoxides.
Quinones BP-3,6-dioneCytochrome P450, PeroxidasesIndicates a one-electron oxidation pathway with fluorine displacement.

Conjugated Metabolite Structures (e.g., Glucuronides, Sulfates, Glutathione (B108866) Adducts)

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are typically metabolized in two main phases. Phase I involves the introduction of functional groups (like hydroxyl groups) by enzymes such as cytochrome P450, while Phase II involves the conjugation of these groups with endogenous water-soluble molecules to facilitate excretion. iarc.fr For 3-Fluorobenzo(a)pyrene (3-FBP), metabolism by rat liver microsomes and horseradish peroxidase leads to the formation of several initial metabolites. tandfonline.com These primary metabolites are the substrates for Phase II conjugation reactions.

The primary metabolites of 3-FBP that are expected to undergo conjugation include phenols and dihydrodiols. tandfonline.com While direct studies detailing the full profile of 3-FBP's conjugated metabolites are limited, the conjugation pathways for the parent compound, benzo(a)pyrene (BaP), are well-documented and provide a strong model for what is anticipated for its fluorinated analogue. iarc.frnih.gov The resulting conjugates are significantly more water-soluble, allowing for their elimination from the body primarily through bile and urine. iarc.fr

Types of Conjugates:

Glucuronides: Phenolic and dihydrodiol metabolites of PAHs are common substrates for UDP-glucuronosyltransferases (UGTs), which attach glucuronic acid. For the parent compound, benzo(a)pyrene, various glucuronide conjugates of its metabolites (phenols, dihydrodiols, quinones, triols, and tetraols) have been identified. nih.gov For instance, benzo[a]pyrene-3-glucuronide has been identified as a substrate for the breast cancer resistance protein (BCRP), an ABC transporter involved in cellular efflux. iarc.fr It is highly probable that the phenolic metabolite of 3-FBP undergoes a similar conjugation to form a 3-FBP-glucuronide.

Sulfates: Sulfotransferases (SULTs) catalyze the addition of a sulfonate group to hydroxylated metabolites. While sulfate conjugates of benzo[a]pyrene (B130552) metabolites are known to form, they were not detected in one study using hamster embryo fibroblasts, which instead primarily produced glucuronide and glutathione conjugates. nih.govepa.gov However, other studies with human tissues have identified sulfate conjugates of BaP metabolites. cdc.gov

Glutathione Adducts: Reactive epoxide intermediates, such as those formed during the metabolism of PAHs to dihydrodiols, can be detoxified by conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). iarc.fr Racemic mixtures of BaP-4,5-GSH have been synthesized and used as standards to identify these adducts in metabolic studies. nih.gov The formation of 4,5-, 7,8-, and 9,10-dihydrodiols from 3-FBP suggests that precursor epoxides are formed, which are potential substrates for GSH conjugation. tandfonline.com

Table 1: Anticipated Conjugated Metabolites of 3-Fluorobenzo(a)pyrene Based on known metabolites of 3-FBP and established conjugation pathways for benzo(a)pyrene.

Precursor Metabolite (from 3-FBP) Conjugating Agent Resulting Conjugate Structure (General)
3-FBP-phenol UDP-glucuronic acid 3-FBP-O-glucuronide
3-FBP-phenol PAPS (3'-phosphoadenosine-5'-phosphosulfate) 3-FBP-O-sulfate
3-FBP-dihydrodiols (e.g., 4,5-, 7,8-, 9,10-) UDP-glucuronic acid 3-FBP-dihydrodiol-O-glucuronide

Influence of Fluorine Atom on Metabolic Fate and Reactivity

Research comparing the metabolism of benzo(a)pyrene (BP) with 3-Fluorobenzo(a)pyrene (3-FBP) has provided clear evidence of this influence. A key finding is that the metabolic formation of certain BP quinones and phenols occurs through an initial one-electron oxidation. tandfonline.com The presence of the fluorine atom in 3-FBP provides a diagnostic tool to trace this mechanism. When 3-FBP is metabolized by cytochrome P450 or horseradish peroxidase, the formation of Benzo(a)pyrene-3,6-dione is observed, which involves the displacement of the fluorine atom. tandfonline.com This result strongly indicates that the formation of the major metabolite of BP, 3-hydroxy-BP, proceeds via an initial one-electron transfer from the parent molecule to the activated enzyme intermediate. tandfonline.com

Despite this pathway leading to a dione, the fluorine substitution does not completely block other metabolic routes. Metabolism of 3-FBP by rat liver microsomes still yields a profile that includes the 4,5-, 7,8-, and 9,10-dihydrodiols, as well as a phenolic derivative of 3-FBP. tandfonline.com This demonstrates that the fluorine atom modulates, rather than dictates, a single metabolic outcome. The substitution can influence the compound's reactivity and its ability to form DNA adducts, which is a critical step in carcinogenesis. ontosight.ai For other fluorinated PAHs, such as 9-fluorobenzo[a]pyrene, the fluorine atom has been shown to impede the conversion of dihydrodiol metabolites into the highly reactive diol-epoxides, which are often considered the ultimate carcinogenic forms of PAHs. This suggests that strategic fluorination can potentially reduce the carcinogenic potency of a PAH.

Table 2: Summary of Fluorine Atom's Influence on 3-FBP Metabolism

Aspect of Metabolism Influence of Fluorine Atom at the 3-Position Research Finding
Mechanism of Oxidation Directs metabolism towards quinone formation via one-electron oxidation. Formation of Benzo(a)pyrene-3,6-dione with fluorine displacement confirms the one-electron oxidation pathway for phenol/quinone formation. tandfonline.com
Metabolic Profile Modulates the distribution of metabolites. Does not block other pathways; formation of 4,5-, 7,8-, and 9,10-dihydrodiols and a phenol of 3-FBP is still observed. tandfonline.com
Reactivity Alters the electron density of the aromatic system. The high electronegativity of fluorine pulls electron density, potentially altering interactions with metabolic enzymes and DNA. ontosight.ai

| Carcinogenic Activation (Potential) | May impede the formation of ultimate carcinogens. | While not directly shown for 3-FBP, studies on other fluorinated BPs suggest fluorine can inhibit the formation of diol-epoxides, a key activation step. |

Molecular Mechanisms of Biological Perturbation by 3 Fluorobenzo A,i Pyrene

Formation and Characterization of Covalent Adducts with Macromolecules

Metabolic activation, often initiated by cytochrome P450 enzymes, converts the parent PAH into highly reactive intermediates, such as diol epoxides. nih.govresearchgate.net These intermediates are capable of reacting with nucleophilic sites on cellular macromolecules, including DNA and proteins, to form stable covalent adducts. nih.gov The formation of these adducts is a critical step in the mechanism of action for many chemical carcinogens. nih.gov The study of these adducts provides insight into the potential for DNA damage and the disruption of protein function.

The ultimate carcinogenic metabolites of PAHs can bind covalently to DNA, forming DNA adducts. researchgate.netnih.gov The formation of these adducts can interfere with DNA replication and transcription, potentially leading to mutations if not removed by cellular DNA repair mechanisms. nih.gov The structure and location of these adducts are crucial determinants of their biological consequences.

The reactive electrophilic metabolites of PAHs preferentially attack nucleophilic centers within the DNA molecule, primarily on the purine (B94841) bases, guanine (B1146940) and adenine. For many PAHs, the exocyclic amino group (N²) of guanine is a major site of adduction. researchgate.netwashington.edu Additionally, adduction can occur at other sites, including the N-6 position of adenine, as has been observed for various environmental carcinogens. nih.gov The specific distribution of adducts depends on the structure of the PAH and its reactive metabolite.

Table 1: Common Nucleophilic Sites for PAH-DNA Adduct Formation

NucleobaseSite of AdductionType of AdductReferences
Deoxyguanosine (dG)Exocyclic Amino Adduct researchgate.netwashington.edu
Deoxyguanosine (dG)C8Carbon Adduct nih.gov
Deoxyadenosine (dA)N⁶Exocyclic Amino Adduct nih.gov

The metabolic activation of PAHs often produces stereoisomeric diol epoxides (e.g., syn- and anti-diastereomers, each as a pair of enantiomers). The stereochemistry of the diol epoxide profoundly influences its reactivity with DNA and the resulting conformation of the DNA adduct. nih.gov For instance, adducts derived from different stereoisomers can position the bulky hydrocarbon component in either the minor or major groove of the DNA helix or even cause it to intercalate between base pairs. nih.govuniv-smb.fr These conformational differences can significantly impact the efficiency of DNA repair and the fidelity of DNA replication, with some adduct conformations being more prone to causing mutations than others. nih.gov

Table 2: Influence of Stereochemistry on DNA Adduct Conformation

Adduct StereoisomerResulting ConformationBiological ImplicationReferences
(+)-trans-antiMinor groove bindingBlocks RNA polymerase II elongation nih.gov
(-)-trans-antiCarcinogen/base-stackedBlocks RNA polymerase II elongation nih.gov
External AdductsExternal bindingMore efficiently repaired univ-smb.fr
Intercalated AdductsIntercalation between basesLess efficiently repaired univ-smb.fr

In addition to DNA, the reactive metabolites of PAHs can form covalent adducts with cellular and circulating proteins. nih.govnih.gov Serum albumin is a common target for adduction due to its abundance in the bloodstream and its nucleophilic amino acid residues. nih.gov These protein adducts can serve as biomarkers of exposure to the parent compound. The identification and quantification of these adducts are typically performed using analytical techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection following acid hydrolysis of the protein. nih.gov

DNA Adduct Formation and Structural Elucidation

Modulation of Gene Expression and Cellular Signaling Pathways

Beyond direct interaction with macromolecules, 3-Fluorobenzo(a,i)pyrene can perturb cellular function by modulating gene expression and signaling pathways. A key mechanism involved in the cellular response to PAHs is the activation of the Aryl Hydrocarbon Receptor (AhR).

Many PAHs are potent ligands and activators of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. mdpi.comresearchgate.netnih.gov Upon binding to a ligand like a PAH, the AhR translocates from the cytoplasm into the nucleus. In the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the regulatory regions of target genes. researchgate.net

Binding of the AhR-ARNT complex to XREs initiates the transcription of a battery of downstream genes, often referred to as the "AhR gene battery." researchgate.net A primary role of these genes is in xenobiotic metabolism. Notably, this includes the induction of Phase I metabolizing enzymes such as Cytochrome P450 1A1 (CYP1A1) and Cytochrome P450 1B1 (CYP1B1). nih.govresearchgate.netresearchgate.net This process is a feedback loop, as these induced enzymes are responsible for metabolizing the PAHs, including their activation to the reactive intermediates that form DNA and protein adducts. nih.govresearchgate.net

Table 3: Key Genes Induced by AhR Activation

GeneFunctionConsequence of InductionReferences
CYP1A1Phase I Xenobiotic MetabolismMetabolic activation of PAHs nih.govresearchgate.netresearchgate.net
CYP1B1Phase I Xenobiotic MetabolismMetabolic activation of PAHs researchgate.netresearchgate.net

Perturbation of Oxidative Stress Response Pathways

Information not available in the searched scientific literature.

Influence on DNA Repair Mechanisms and Apoptosis Pathways

Information not available in the searched scientific literature.

Structure-Activity Relationships for DNA Adduct Formation and Gene Modulation

Limited information is available regarding the structure-activity relationships of this compound. The fluoro substitution on the benzo[a]pyrene (B130552) molecule has been utilized to probe the mechanisms of cytochrome P450-catalyzed oxygen transfer. The metabolism of 1-Fluorobenzo(a)pyrene and 3-Fluorobenzo(a)pyrene (B136141) by rat liver microsomes indicates that the position of the fluorine atom influences the metabolic pathway. The formation of specific diones from these compounds can only occur through the removal of the fluoride (B91410) ion via one-electron oxidation. nih.gov This initial metabolic step is crucial for the subsequent potential to form DNA adducts and modulate gene expression, but specific data linking the structure of this compound to these outcomes are not detailed in the available research.

Advanced Analytical Approaches for Elucidating Metabolic Fates and Adduct Formation of 3 Fluorobenzo A,i Pyrene

Chromatographic and Spectrometric Methodologies for Metabolite Profiling

Chromatographic and spectrometric techniques are fundamental to the study of 3-Fluorobenzo(a,i)pyrene metabolism. They allow for the separation of complex mixtures of metabolites and their subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of polycyclic aromatic hydrocarbon (PAH) metabolites. When coupled with UV/Visible or fluorescence detectors (FLD), HPLC offers excellent sensitivity and selectivity for these compounds. hplc.eursc.orgingenieria-analitica.com The inherent fluorescence of many PAH metabolites makes HPLC-FLD a particularly powerful tool. ingenieria-analitica.comchromatographyonline.com

In the context of this compound metabolism, HPLC is used to separate a complex mixture of metabolites produced in vitro by rat liver microsomes. nih.gov The separation is typically achieved on a reverse-phase C18 column, with a mobile phase gradient, for instance, starting with a mixture of acetonitrile (B52724) and water and gradually increasing to 100% acetonitrile. mdpi.comnih.gov This allows for the resolution of different hydroxylated and conjugated metabolites.

Fluorescence detection is optimized by using specific excitation and emission wavelengths that correspond to the spectral characteristics of the metabolites. mdpi.com Wavelength programming can be employed to detect different classes of metabolites as they elute from the column, enhancing both sensitivity and selectivity. ingenieria-analitica.com While UV detection at a fixed wavelength like 254 nm is also effective for PAHs, fluorescence detection generally offers lower detection limits for fluorescent compounds. ingenieria-analitica.com

Table 1: HPLC-FLD Parameters for PAH Metabolite Analysis

Parameter Typical Value/Setting Rationale
Column Reverse-phase C18 (e.g., 4.6 x 250 mm, 5 µm) Provides good separation of nonpolar to moderately polar PAH metabolites.
Mobile Phase Gradient of Acetonitrile and Water Allows for the elution of a wide range of metabolites with varying polarities.
Flow Rate 1.0 - 1.5 mL/min Standard flow rate for analytical scale HPLC.
Detection Fluorescence Detector (FLD) High sensitivity and selectivity for fluorescent PAH metabolites. ingenieria-analitica.comchromatographyonline.com
Excitation Wavelength 270 - 280 nm (programmable) Common excitation range for many PAH compounds. chromatographyonline.comnih.gov
Emission Wavelength 390 - 500 nm (programmable) Emission wavelengths are selected to maximize the signal for specific metabolites. hplc.euchromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Identification

For unambiguous structural identification of metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool. mdpi.comresearchgate.netnih.gov This technique couples the powerful separation capabilities of HPLC with the mass-analyzing capabilities of a mass spectrometer, providing molecular weight and fragmentation data for each metabolite.

LC-MS/MS is particularly useful for identifying metabolites of this compound, such as monohydroxylated derivatives. mdpi.com The method can distinguish between different isomers and provide confirmation of their elemental composition. The use of tandem mass spectrometry (MS/MS) allows for the fragmentation of a selected parent ion, generating a characteristic fragmentation pattern that serves as a "fingerprint" for the molecule, thus enhancing the confidence in its identification. dtu.dk

Modern LC-MS/MS methods offer high sensitivity, with lower limits of quantification (LLOQ) in the picogram per liter range, making them suitable for detecting low-abundance metabolites in biological samples. mdpi.comresearchgate.net

Table 2: LC-MS/MS Parameters for Metabolite Identification

Parameter Description Application in this compound Analysis
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) Generates charged ions from the eluted metabolites for mass analysis.
Mass Analyzer Triple Quadrupole (QqQ) or Time-of-Flight (TOF) QqQ is excellent for targeted quantification, while TOF provides high mass accuracy for unknown identification.
Scan Mode Multiple Reaction Monitoring (MRM) Used for highly sensitive and selective quantification of known metabolites by monitoring specific parent-to-daughter ion transitions. mdpi.com
Data Analysis Mass spectral libraries and fragmentation pattern analysis Comparison of experimental spectra with known standards or theoretical fragmentation patterns to confirm metabolite structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of isolated metabolites. mdpi.commdpi.com While HPLC and LC-MS/MS can provide strong evidence for a metabolite's identity, NMR provides detailed information about the carbon-hydrogen framework of the molecule.

In the study of this compound metabolism, NMR has been used to identify the products formed by the action of rat liver microsomes. nih.gov After metabolites are separated and isolated by HPLC, they can be subjected to NMR analysis. ¹H NMR spectra provide information on the chemical environment and connectivity of protons, allowing for the precise determination of the position of hydroxylation or other modifications on the benzo(a)pyrene skeleton. The presence and position of the fluorine atom can also be confirmed through its characteristic coupling with adjacent protons.

Immunochemical and Electrophoretic Techniques for Adduct Detection

The formation of covalent adducts between reactive metabolites of this compound and macromolecules like DNA is a critical event in its mechanism of toxicity. Specialized techniques are required to detect and quantify these adducts, which are often present at very low levels.

Immunoassays for DNA Adduct Quantification

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA), are highly sensitive methods that utilize antibodies to specifically recognize and bind to DNA adducts. nih.gov While specific immunoassays for this compound adducts have not been detailed, the principles established for benzo(a)pyrene can be applied.

These assays involve developing polyclonal or monoclonal antibodies that are highly specific for the adduct of interest. The quantification is then achieved by a competitive or non-competitive format, often using an enzyme- or radio-labeled secondary antibody for signal generation. nih.gov Ultrasensitive enzymatic radioimmunoassay (USERIA) has been shown to detect as little as 3 femtomoles of benzo(a)pyrene metabolite bound to DNA. nih.gov

The development of such an assay for this compound-DNA adducts would enable rapid and high-throughput screening of samples for adduct levels, providing a valuable tool for molecular epidemiology and mechanistic studies.

³²P-Postlabeling Assay for DNA Adduct Detection and Characterization

The ³²P-postlabeling assay is an exceptionally sensitive method for detecting a wide range of DNA adducts without prior knowledge of their chemical structure. nih.govnih.govwisnerbaum.com This technique is capable of detecting adducts at frequencies as low as one in 10¹⁰ nucleotides, making it ideal for studying DNA damage from environmental exposures. nih.govnih.gov

The assay involves several key steps:

DNA Digestion: The DNA sample is enzymatically digested to normal and adducted deoxynucleoside 3'-monophosphates. nih.gov

Adduct Enrichment: The more hydrophobic adducted nucleotides are often enriched from the bulk of normal nucleotides.

Radiolabeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled by transferring a ³²P-phosphate from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase. nih.gov

Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC). nih.gov

Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by measuring their radioactive decay. nih.govwisnerbaum.com

This technique has been successfully used to analyze the pattern of DNA adducts formed from benzo(a)pyrene in various in vitro and in vivo systems. nih.govnih.gov The resulting chromatogram provides a "fingerprint" of the adducts formed. The application of the ³²P-postlabeling assay to DNA treated with this compound would allow for the detection and characterization of the specific DNA adducts it forms, providing crucial information on its genotoxic potential.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Benzo(a)pyrene
3-hydroxybenzo[a]pyrene
Acetonitrile

Gel Electrophoresis and Western Blotting for Protein Adducts

The formation of covalent adducts between reactive metabolites of this compound and cellular proteins is a critical aspect of its toxicology. Gel electrophoresis and Western blotting are powerful techniques to identify and characterize these protein adducts.

Gel Electrophoresis: Polyacrylamide gel electrophoresis (PAGE) is employed to separate proteins based on their molecular weight. nih.gov When this compound metabolites bind to proteins, the resulting adducts can exhibit altered electrophoretic mobility compared to the unmodified proteins. This mobility shift can be indicative of adduct formation. High-resolution two-dimensional gel electrophoresis can provide further separation of complex protein mixtures, allowing for the identification of specific protein targets of this compound metabolites.

Western Blotting: Following gel electrophoresis, Western blotting allows for the specific detection of adducted proteins. This technique involves transferring the separated proteins from the gel to a membrane, which is then probed with antibodies that can recognize either the this compound moiety or specific proteins that are suspected targets. The development of antibodies specific to PAH-adducted proteins is a key aspect of this approach. For instance, polyclonal or monoclonal antibodies can be raised against proteins that have been modified in vitro by reactive metabolites of this compound. These antibodies can then be used to detect adducted proteins in complex biological samples.

The combination of these techniques allows for the identification of specific proteins that are targeted by this compound, providing insights into the molecular mechanisms of its cellular effects.

Technique Principle Application to this compound Adducts Illustrative Findings
1D-PAGESeparation of proteins by molecular weight.Detection of mobility shifts in proteins upon adduction.A band shift observed for a specific protein, suggesting covalent modification.
2D-PAGESeparation of proteins by isoelectric point and molecular weight.Resolution of complex protein mixtures to identify specific adducted proteins.Identification of multiple protein spots with altered pI and/or molecular weight in treated vs. control samples.
Western BlotImmunodetection of specific proteins.Confirmation of the identity of adducted proteins using specific antibodies.Positive signal for a target protein in treated samples when probed with an anti-PAH-adduct antibody.

Radiosynthesis and Isotopic Labeling for Metabolic Tracing

To trace the metabolic fate of this compound in biological systems, radiosynthesis and isotopic labeling are indispensable tools. These techniques allow for the sensitive and specific tracking of the parent compound and its metabolites through various metabolic pathways.

Radiosynthesis: The synthesis of radiolabeled this compound, typically with tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), is the first step in this approach. The introduction of a radioactive isotope into the molecule allows for its detection and quantification at very low concentrations. The synthesis of fluorinated PAHs has been described in the literature, and similar synthetic routes can be adapted to produce radiolabeled this compound. acs.org

Metabolic Tracing: Once the radiolabeled compound is administered to a biological system (e.g., cell cultures, animal models), its distribution, metabolism, and excretion can be monitored over time. Techniques such as liquid scintillation counting and autoradiography are used to quantify the radioactivity in various tissues and bodily fluids.

High-performance liquid chromatography (HPLC) coupled with a radioactivity detector is a powerful method for separating and quantifying the parent compound and its various metabolites. researchgate.net This allows for the construction of a detailed metabolic profile, identifying the major and minor metabolic pathways. Studies with other PAHs, such as benzo[a]pyrene (B130552), have demonstrated the utility of this approach in identifying key metabolites like dihydrodiols, phenols, and their conjugates. isotope.comnih.gov

Isotopic Labeling for Mass Spectrometry: In addition to radioisotopes, stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) can be incorporated into the this compound molecule. nih.govnih.gov This stable isotope labeling is particularly useful when coupled with mass spectrometry (MS). The mass shift introduced by the stable isotope allows for the unambiguous identification of the compound and its metabolites in complex biological matrices, distinguishing them from endogenous molecules. wikipedia.org

Isotope Labeling Strategy Detection Method Application in Metabolic Tracing
Tritium (³H)Introduction into the aromatic ring structure.Liquid Scintillation Counting, AutoradiographyQuantitative analysis of distribution in tissues and excreta.
Carbon-14 (¹⁴C)Incorporation into the carbon skeleton during synthesis.Liquid Scintillation Counting, AutoradiographyTracing the carbon backbone through metabolic transformations.
Deuterium (²H)Replacement of hydrogen atoms.Mass SpectrometryDifferentiating metabolites from endogenous compounds.
Carbon-13 (¹³C)Replacement of carbon atoms.Mass SpectrometryElucidating fragmentation patterns and metabolic pathways.

The application of these advanced analytical techniques is fundamental to a comprehensive understanding of the metabolic activation and toxicological profile of this compound.

Computational and Theoretical Investigations of 3 Fluorobenzo A,i Pyrene Reactivity

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in elucidating the electronic properties of molecules, providing insights into their stability, reactivity, and potential for metabolic activation. For a molecule like 3-Fluorobenzo(a,i)pyrene, these methods can predict how the introduction of a fluorine atom alters the electron distribution of the parent PAH.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comtaylorandfrancis.com The HOMO acts as an electron donor, making it susceptible to electrophilic attack, while the LUMO is an electron acceptor, indicating sites prone to nucleophilic attack. libretexts.org The energy gap between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity.

For large PAHs like pyrene (B120774), the HOMO and LUMO are typically π-orbitals delocalized across the aromatic system. researchgate.net The introduction of a highly electronegative fluorine atom at the 3-position of the Dibenzo[a,i]pyrene structure is expected to have a significant inductive effect. This electron-withdrawing effect would likely lower the energy of both the HOMO and LUMO, potentially increasing the HOMO-LUMO gap and, consequently, the kinetic stability of the molecule compared to its parent compound. nih.gov The fluorine substitution would also alter the electron density distribution within these orbitals, potentially shifting the most reactive sites for electrophilic attack, which is the initial step in metabolic activation.

Table 1: Predicted Effects of Fluorine Substitution on Frontier Orbitals of Dibenzo(a,i)pyrene

Molecular OrbitalPropertyPredicted Effect of 3-Fluoro SubstitutionRationale
HOMO Energy LevelDecreaseInductive electron withdrawal by fluorine atom. nih.gov
Electron DensityRedistribution away from the substituted ringLocalization of electron-withdrawing effect.
LUMO Energy LevelDecreaseInductive electron withdrawal by fluorine atom. nih.gov
Electron DensityMinor redistribution across the π-systemGeneral effect on the unoccupied orbitals.
HOMO-LUMO Gap EnergyPotential IncreaseStabilization of both frontier orbitals.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the van der Waals surface of a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov These maps are invaluable for predicting how a molecule will interact with other polar molecules, ions, and biological macromolecules. researchgate.net

The MEP of an unsubstituted PAH like Dibenzo[a,i]pyrene is characterized by negative potential (red/yellow) above and below the planar π-system, which is the source of its nucleophilicity. The hydrogen atoms on the periphery represent areas of slight positive potential (blue/green). The introduction of a fluorine atom at the 3-position would create a distinct region of strong negative electrostatic potential localized on the fluorine itself due to its high electronegativity. Concurrently, the adjacent carbon atom (C-3) and potentially other nearby carbons would experience a slight increase in positive potential. This altered electronic landscape could influence the molecule's orientation within enzyme active sites and its interactions with DNA.

The carcinogenicity of many PAHs is dependent on their metabolic activation into reactive intermediates that can covalently bind to DNA. nih.gov For large PAHs, this process is typically initiated by Cytochrome P450 (CYP) enzymes, which oxidize the molecule to form epoxides, followed by hydrolysis by epoxide hydrolase to yield dihydrodiols. researchgate.net A second epoxidation step creates the ultimate carcinogenic species: a diol epoxide. researchgate.net Studies on the parent compound, Dibenzo[a,i]pyrene, have identified 1,2- and 3,4-dihydrodiols as metabolites. nih.gov

Computational modeling is used to simulate these reaction pathways, calculating the activation energies for each step and the stability of the intermediates, such as carbocations formed during epoxide ring-opening. Fluorine substitution can significantly impact these pathways. A computational study on fluorinated Dibenzo[a,h]acridine, a related aza-PAH, demonstrated that fluorine can either stabilize or destabilize bay region carbocations depending on its position. acs.org If the fluorine atom is located at a position that bears a significant positive charge in the carbocation intermediate, it can offer stabilization through p-π back-bonding. Conversely, if placed at a position with negative charge density, it leads to inductive destabilization. acs.org Modeling the metabolic activation of this compound would be necessary to determine how the fluorine atom influences the stability of the critical diol epoxide intermediates and their subsequent carbocations, thereby modulating its carcinogenic potential.

Molecular Docking and Dynamics Simulations of Macromolecular Interactions

Computational simulations provide a molecular-level view of how xenobiotics like this compound interact with key biological macromolecules, namely the metabolic enzymes that process them and the DNA they may damage.

Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how a ligand (the PAH) fits into the active site of a protein (like a CYP enzyme) and the stability of the resulting complex. researchgate.netnih.gov The metabolism of the highly potent carcinogen Dibenzo[a,l]pyrene, an isomer of Dibenzo[a,i]pyrene, is primarily mediated by CYP1A1, CYP1B1, and to a lesser extent, CYP1A2 and CYP3A4. nih.govbiointerfaceresearch.com Docking studies of Dibenzo[a,l]pyrene with these enzymes reveal that the planar PAH is stabilized within the largely hydrophobic active site through π-π stacking and hydrophobic interactions with key amino acid residues. biointerfaceresearch.com

For this compound, docking simulations would be essential to predict its preferred binding orientation within these CYP active sites. The presence of the fluorine atom could introduce new potential interactions, such as halogen bonds or specific polar contacts, or it could create steric hindrance, altering the binding mode compared to the parent compound. This change in orientation could favor or hinder oxidation at specific sites, thus influencing the profile of metabolites produced.

Table 2: Key Interacting Residues and Binding Energies for Dibenzo[a,l]pyrene with Human CYP Isozymes (Illustrative Data)

CYP IsozymeBinding Energy (kcal/mol)Key Interacting Amino Acid ResiduesType of Interaction
CYP1A1 -10.52Phe123, Phe224, Asp313, Gly316, Ala317π-π stacking, Hydrophobic
CYP1A2 -10.82Phe226, Gly316, Ala317, Thr124π-π stacking, Hydrophobic
CYP1B1 -10.78Phe123, Phe224, Gly319, Ala320π-π stacking, Hydrophobic
Note: Data is based on studies of the related isomer Dibenzo[a,l]pyrene and its inhibitors and serves as a model for potential interactions. biointerfaceresearch.com

The ultimate carcinogenic metabolites of PAHs, the diol epoxides, exert their genotoxicity by forming covalent adducts with DNA bases. researchgate.net Computational studies on the metabolites of Dibenzo[a,l]pyrene show that its diol epoxides (DBPDEs) form strong interactions with DNA, preferentially binding to deoxyadenosine and deoxyguanosine residues. epa.gov MD simulations can be employed to model this entire process, from the initial non-covalent intercalation of the diol epoxide between DNA base pairs to the formation of the covalent bond. nih.gov

Simulations of a putative this compound diol epoxide interacting with DNA would be crucial to understanding its genotoxic potential. The simulations could reveal how the fluorine atom affects the stability of the initial intercalation complex and the geometry of the final adduct. The electronic properties conferred by the fluorine atom could influence the reactivity of the epoxide ring and the stability of the resulting covalent bond to DNA. This, in turn, may affect the likelihood of the adduct being recognized and repaired by cellular machinery, a critical factor in determining the ultimate outcome of the DNA damage. epa.gov

Ligand-Receptor Binding with Aryl Hydrocarbon Receptor

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxicity of many PAHs. Upon binding to a ligand, the AhR translocates to the nucleus and initiates the transcription of genes involved in xenobiotic metabolism. The binding affinity of a PAH to the AhR is a key determinant of its potential to elicit a toxic response.

These in silico approaches are instrumental in understanding how the introduction of a fluorine atom to the benzo(a,i)pyrene structure influences its interaction with the AhR binding pocket. The size, electronegativity, and position of the fluorine atom can alter the electronic and steric properties of the molecule, thereby affecting its binding affinity compared to the parent compound, benzo(a,i)pyrene.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Endpoints

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of a chemical compound based on its molecular structure. These models are widely used in toxicology to screen for potentially harmful substances and to understand the mechanisms of toxicity. For PAHs, QSAR models are often developed to predict endpoints such as carcinogenicity and mutagenicity.

Specific QSAR models that include this compound are not prominently featured in the surveyed scientific literature. However, the principles of QSAR can be applied to understand its potential biological activity. QSAR models for PAHs typically use a variety of molecular descriptors that quantify different aspects of the molecular structure. These descriptors can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are relevant to the molecule's reactivity.

Topological Descriptors: These are numerical representations of the molecular structure, such as the arrangement of atoms and bonds.

Geometric Descriptors: These describe the three-dimensional shape and size of the molecule.

By developing a QSAR model using a dataset of PAHs with known biological activities, the activity of a new compound like this compound could be predicted. The fluorine substitution in this compound would be captured by these descriptors, allowing for an estimation of its biological endpoints relative to other PAHs. The development and validation of such models are critical for the risk assessment of emerging environmental contaminants.

Environmental and Biological Contexts of 3 Fluorobenzo A,i Pyrene Research

Occurrence and Distribution in Complex Environmental Matrices for Research Purposes

While not a widespread environmental contaminant itself, 3-Fluorobenzo[a]pyrene is synthesized for use in controlled laboratory studies that simulate environmental conditions. Its detection and behavior in environmental matrices like soil, water, and sediment are investigated to understand the fate of similar PAH structures.

The analysis of PAHs and their derivatives in complex environmental samples requires a multi-step process involving extraction, clean-up, and instrumental analysis to achieve the necessary selectivity and sensitivity. nih.gov High-Performance Liquid Chromatography (HPLC) is one of the most extensively used techniques for determining PAHs in environmental samples. nih.gov It can be coupled with various detectors, including fluorescence and ultraviolet (UV) detectors, to identify and quantify specific compounds. epa.gov

For fluorinated PAHs like 3-Fluorobenzo[a]pyrene, these methods are adapted. For instance, research on the metabolism of 3-Fluorobenzo[a]pyrene by rat liver microsomes has utilized HPLC for product analysis. nih.gov Gas chromatography (GC) is another common approach, though it may not adequately resolve certain isomeric PAHs without specialized columns or detectors. epa.gov Advanced techniques like laser-induced fluorescence detection can significantly lower the limits of detection, which is crucial for tracing metabolites in biological samples. nih.gov Confocal microscopy, which relies on the intrinsic fluorescence of PAHs, has also been presented as a rapid method for direct analysis in soil samples, avoiding complex pre-processing steps. nih.gov

Table 1: Analytical Methodologies for PAH Research

Methodology Detector(s) Application Reference
High-Performance Liquid Chromatography (HPLC) Fluorescence, UV Widely used for separation and quantification of PAHs in environmental and biological samples. nih.gov nih.govepa.gov
Gas Chromatography (GC) Flame Ionization (FID), Mass Spectrometry (MS) Separation and analysis of PAHs, though resolution of some isomers can be challenging. nih.govepa.gov nih.govepa.gov
HPLC with Laser-Induced Fluorescence Fluorescence High-sensitivity detection of PAH metabolites in biological fluids like urine. nih.gov nih.gov
Confocal Microscopy - Rapid, direct detection and identification of PAHs in soil based on intrinsic fluorescence. nih.gov nih.gov

The bioavailability of PAHs in aquatic and soil environments is a critical factor governing their potential for biological uptake and toxicity. Research using model organisms helps to elucidate these mechanisms. The bioavailability of PAHs is influenced by their association with dissolved organic matter (DOM) in aquatic systems. epa.gov Studies on pyrene (B120774), a related PAH, have shown that its uptake by the model organism Daphnia magna (water flea) is modulated by the molecular weight of the DOM it is associated with. epa.gov

While specific data on 3-Fluorobenzo[a]pyrene is limited, the principles governing PAH bioavailability apply. Its uptake would be influenced by its hydrophobicity and partitioning behavior between water, sediment, and organic matter. nih.gov Laboratory model ecosystems are used to evaluate the bioconcentration and food chain accumulation of PAHs. nih.gov For example, studies have shown that a portion of pyrene associated with various protein compounds remains bioavailable to D. magna, with uptake occurring either directly across cell membranes or indirectly from the gut. researchgate.net These research models are essential for predicting the potential for 3-Fluorobenzo[a]pyrene to enter biological systems.

PAHs in the environment are subject to transformation through various biotic and abiotic processes, including microbial degradation and photoreaction. The persistence of high-molecular-weight PAHs like BaP is often due to their resistance to microbial degradation. nih.gov However, certain bacteria, such as Mycobacterium vanbaalenii PYR-1, have been shown to oxidize Benzo[a]pyrene (B130552), initiating its breakdown. nih.gov The degradation process can be influenced by the presence of other PAHs, in a process known as co-metabolism. mdpi.com

Fluorinated derivatives like 3-Fluorobenzo[a]pyrene are particularly valuable as probes to study these transformation mechanisms. Research has shown that fluoro-substitution can be used to investigate the mechanism of cytochrome P450-catalyzed oxygen transfer, a key step in the metabolic activation of BaP. nih.gov The metabolism of 3-Fluorobenzo[a]pyrene in rat liver microsomes, for example, leads to the formation of Benzo[a]pyrene 3,6-dione, a process that can only occur through one-electron oxidation of the substrate. nih.gov This type of research provides fundamental insights into how these compounds are activated into more toxic forms. Chemical oxidation is another degradation pathway; density functional theory studies have explored the degradation of BaP into hydroxybenzo[a]pyrene, a process that can be influenced by external electric fields. frontiersin.org

Biomonitoring Methodologies for Research on Exposure Assessment

Biomonitoring involves measuring a chemical or its metabolites in biological specimens (e.g., blood, urine, tissues) to assess exposure. In a research context, 3-Fluorobenzo[a]pyrene can be used to develop and validate such methodologies.

The presence of the parent compound, 3-Fluorobenzo[a]pyrene, in tissues or fluids would serve as a direct and specific biomarker of exposure in a controlled research setting. For PAHs in general, biomonitoring integrates exposure from all routes, including inhalation, ingestion, and dermal contact. elsevierpure.comwur.nl Research on BaP exposure often involves measuring its metabolites, such as 3-hydroxybenzo[a]pyrene (3-OH-BaP), in urine. nih.govnih.gov

Sensitive analytical methods have been developed to detect these metabolites at very low concentrations. For example, a method using solid-phase extraction, derivatization, and liquid chromatography-tandem mass spectrometry achieved a limit of detection for 3-OH-BaP of 0.1 pg/mL in urine. rsc.org Although 3-OH-BaP has been evaluated as a biomarker for environmental PAH exposure, its utility can be limited in scenarios of low-level exposure where concentrations fall below the limit of detection. nih.gov In research using 3-Fluorobenzo[a]pyrene, the detection of the parent compound or its specific metabolites would be a primary objective to confirm uptake and distribution.

Biomarkers of effect are measurable changes in an organism that indicate a potential health impairment or disease. For carcinogenic PAHs like BaP, the formation of DNA adducts is a critical biomarker of effect. nih.gov BaP is metabolized to highly reactive intermediates, such as benzo[a]pyrene diol epoxide (BPDE), which can covalently bind to DNA, forming adducts. epa.gov These adducts are considered a key step in the initiation of cancer. nih.gov

The study of 3-Fluorobenzo[a]pyrene is instrumental in elucidating the mechanisms of metabolic activation and adduct formation. By substituting a fluorine atom at a specific position, researchers can block or alter metabolic pathways, providing insight into the roles of different enzymes and intermediates. nih.gov Exposure to BaP has also been shown to induce changes in gene expression and epigenetic modifications like DNA methylation. nih.govmdpi.com Studies in model organisms such as zebrafish have demonstrated that parental exposure to BaP can lead to multigenerational changes in gene expression and DNA methylation patterns in offspring. nih.gov Research with 3-Fluorobenzo[a]pyrene would aim to understand how specific structural modifications influence these genetic and epigenetic outcomes.

Table 2: Research Findings on 3-Fluorobenzo[a]pyrene and Related Compounds

Compound Research Focus Key Finding Model System Reference
3-Fluorobenzo[a]pyrene Metabolic Mechanism Formation of BP 3,6-dione occurs via one-electron oxidation, revealing P450 oxygen transfer mechanism. Rat Liver Microsomes nih.gov
Benzo[a]pyrene DNA Adducts BaP is distributed systemically and forms DNA adducts in various tissues, which can cross the placenta. Human studies nih.gov
Benzo[a]pyrene Gene Expression Parental exposure leads to multigenerational changes in gene expression and DNA methylation in offspring. Zebrafish nih.gov
Pyrene Bioavailability Uptake is influenced by association with dissolved organic matter (DOM) of varying molecular weights. Daphnia magna epa.gov

Ecological Implications of Mechanistic Findings

Research into the mechanistic properties of 3-Fluorobenzo(a)pyrene (B136141) (3-FBP) has primarily utilized this compound as a chemical probe to investigate the metabolic activation pathways of its parent compound, benzo[a]pyrene (B[a]P). tandfonline.comnih.gov These studies, conducted in controlled laboratory environments, provide insights into how organisms might process this fluorinated polycyclic aromatic hydrocarbon (PAH). However, there is a significant lack of research on the direct ecological implications of these specific mechanistic findings. The environmental fate, persistence, bioaccumulation potential, and effects of 3-FBP on wildlife and ecosystems have not been documented in the available scientific literature.

The core of the mechanistic research on 3-FBP revolves around its metabolism by enzymes such as cytochrome P450 and horseradish peroxidase. tandfonline.com When metabolized by rat liver microsomes, 3-FBP is converted into several products, including BP-3,6-dione, as well as the 4,5-, 7,8-, and 9,10-dihydrodiols and a phenol (B47542) of 3-FBP. tandfonline.com The formation of BP-3,6-dione is particularly noteworthy as it suggests a metabolic pathway involving an initial one-electron oxidation of 3-FBP. tandfonline.comnih.gov

While these findings are significant for understanding the fundamental biochemical transformations of fluorinated PAHs, their direct ecological relevance remains undefined. For instance, the rate at which these metabolic processes occur in various species in their natural habitats is unknown. Similarly, there is no information on whether the metabolites of 3-FBP are more or less toxic than the parent compound to aquatic or terrestrial organisms. The persistence of 3-FBP and its metabolites in different environmental compartments like soil, water, and sediment is also a critical area that lacks data.

In broader contexts, PAHs are recognized as environmental contaminants with the potential for toxic effects on wildlife, including immunotoxicity, embryonic abnormalities, and cardiotoxicity in fish and other marine organisms. nih.gov However, it is not possible to extrapolate these general PAH effects directly to 3-FBP without specific studies. The introduction of a fluorine atom can significantly alter the chemical and toxicological properties of a molecule.

The following table summarizes the metabolic products of 3-Fluorobenzo(a)pyrene identified in laboratory studies.

Enzyme SystemSubstrateMetabolites Identified
Cytochrome P450 (from rat liver microsomes)3-Fluorobenzo(a)pyreneBP-3,6-dione, 4,5-dihydrodiol of 3-FBP, 7,8-dihydrodiol of 3-FBP, 9,10-dihydrodiol of 3-FBP, a phenol of 3-FBP
Horseradish Peroxidase (HRP)3-Fluorobenzo(a)pyreneBP-3,6-dione

Future Research Directions for 3 Fluorobenzo A,i Pyrene

Elucidation of Uncharted Metabolic Pathways

The metabolic activation of PAHs is a critical determinant of their carcinogenic potential. For benzo(a)pyrene, two primary pathways are recognized: the diol epoxide pathway and the o-quinone pathway. The introduction of a fluorine atom at the 3-position of the benzo(a)pyrene structure is likely to significantly alter its metabolism.

Future research should focus on delineating the complete metabolic profile of 3-Fluorobenzo(a,i)pyrene. The strength of the carbon-fluorine bond may block or redirect metabolic activation at certain sites. researchgate.net This could lead to the formation of novel metabolites with unique biological activities. Studies employing rat liver microsomes, similar to those used for 3-nitrobenzo[a]pyrene, could reveal the formation of dihydrodiols and other oxygenated derivatives under aerobic conditions, and potentially amino-PAHs under anaerobic conditions. neptjournal.comnih.gov It is also crucial to investigate the potential for alternative pathways, such as the formation of reactive o-quinones, which can contribute to DNA damage. nih.gov

A comparative metabolic study with its parent compound and other fluorinated PAHs would provide valuable insights into structure-activity relationships. For instance, studies on 6-fluorobenzo[a]pyrene have indicated that its DNA adducts are primarily formed through the diol-epoxide pathway. nih.gov Determining if the same holds true for the 3-fluoro isomer is a key research question.

Advanced Spectroscopic Techniques for In Situ Adduct Analysis

The covalent binding of PAH metabolites to DNA, forming DNA adducts, is a key initiating event in chemical carcinogenesis. nih.gov The development of highly sensitive analytical techniques is paramount for detecting and quantifying these adducts in biological samples.

Future investigations into this compound should leverage advanced spectroscopic methods for the in situ analysis of its DNA adducts. Techniques such as synchronous fluorescence spectroscopy, which has been successfully used to detect PAH-DNA adducts in human lung tissue, could be adapted for this purpose. nih.gov This method, when combined with immunoaffinity chromatography and high-performance liquid chromatography (HPLC), offers a powerful tool for isolating and identifying specific adducts. nih.gov

Furthermore, mass spectrometry-based approaches, including liquid chromatography-mass spectrometry (LC-MS), will be instrumental in characterizing the precise chemical structures of this compound-DNA adducts. These techniques provide high sensitivity and specificity, allowing for the identification of adducts at low levels of exposure.

High-Throughput Screening for Novel Biological Interactions

Understanding the broader biological interactions of this compound beyond DNA adduction is essential for a comprehensive risk assessment. High-throughput screening (HTS) methodologies offer an efficient means to explore these interactions.

Future research should employ HTS assays to identify novel protein targets and cellular pathways affected by this compound and its metabolites. Fluorometric HTS assays, which have been developed for screening inhibitors of cytochrome P450 enzymes, could be adapted to identify enzymes involved in the metabolism of this compound. nih.gov Additionally, HTS can be used to screen for interactions with nuclear receptors, signaling proteins, and other key cellular components. nih.gov The development of novel fluorescent probes could further enhance the capabilities of HTS in this area. nih.gov Emerging HTS methods coupled with mass spectrometry can facilitate the analysis of complex biological samples with minimal preparation. rsc.org

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)

To gain a systems-level understanding of the biological response to this compound, it is crucial to integrate various "omics" technologies. These approaches provide a global view of changes occurring at the molecular level. nih.gov

Future research strategies should incorporate genomics, proteomics, and metabolomics to create a comprehensive molecular profile of this compound exposure. Transcriptomics, for example, can identify changes in gene expression patterns in response to exposure, providing insights into the cellular pathways that are perturbed. mdpi.com Proteomics can reveal alterations in protein expression and post-translational modifications, while metabolomics can identify changes in the cellular metabolic landscape. nih.govmdpi.com

The integration of these multi-omics datasets, potentially with the aid of machine learning, can help to uncover complex molecular interactions and pathways involved in the toxicological effects of this compound. mdpi.comnih.gov This holistic approach will be invaluable for identifying biomarkers of exposure and effect, and for elucidating the mechanisms of toxicity.

Omics TechnologyPotential Application for this compound Research
Genomics Identification of gene mutations and alterations in gene expression profiles associated with exposure.
Proteomics Characterization of changes in protein expression and post-translational modifications in response to the compound.
Metabolomics Analysis of alterations in endogenous metabolite profiles to understand metabolic reprogramming.

Development of Predictive Models for Biological Response

Predictive modeling plays a crucial role in toxicology and risk assessment by providing a means to estimate the potential adverse effects of chemicals. nih.gov The development of robust predictive models for this compound is a key future research direction.

Physiologically based pharmacokinetic (PBPK) models can be developed to simulate the absorption, distribution, metabolism, and excretion of this compound in biological systems. These models, which have been successfully applied to benzo(a)pyrene, can help to predict internal dose metrics and inform the design of toxicological studies. nih.govnih.govwur.nlresearchgate.net

Furthermore, the application of machine learning algorithms to analyze large datasets from experimental studies can aid in the development of predictive models for toxicity. neptjournal.com These in silico approaches can help to predict the biological activity of this compound based on its chemical structure and properties, and can contribute to the reduction of animal testing. nih.govnih.govwur.nlresearchgate.net The development of such models will be essential for extrapolating experimental data to human populations and for conducting more accurate risk assessments. mit.edu

Q & A

Q. What analytical techniques are validated for quantifying 3-Fluorobenzo(a,i)pyrene in environmental matrices?

Gas chromatography-mass spectrometry (GC-MS) with high-resolution capillary columns (e.g., 5% phenyl-methylpolysiloxane) is the gold standard for detecting polycyclic aromatic hydrocarbons (PAHs), including fluorinated derivatives like this compound. Method validation should include spike-recovery experiments (70–120% recovery) and calibration curves with R² ≥ 0.995. Limits of detection (LOD) for PAHs in environmental samples typically range from 0.1–1.0 ng/mL .

Q. What are the established toxicological profiles of this compound in experimental models?

Subcutaneous administration in rodents (e.g., 20 mg/kg in mice) has shown neoplastigenic activity, with tumorigenic effects observed at doses ≥35 mg/kg in rats over 1 week. Toxicity studies should include histopathological analysis of target organs (liver, lungs) and measurement of DNA adducts via ³²P-postlabeling or LC-MS/MS .

Q. How is this compound structurally distinguished from non-fluorinated PAHs?

Fluorination at the 3-position alters electron density in the aromatic system, which can be confirmed via NMR (¹⁹F NMR chemical shifts at ~-110 to -120 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion identification (e.g., m/z 320.37 for C₂₄H₁₃F) .

Advanced Research Questions

Q. How does fluorination at the 3-position influence carcinogenic mechanisms compared to non-fluorinated benzo(a,i)pyrene analogs?

Fluorination may enhance metabolic stability by resisting CYP450-mediated oxidation, potentially reducing diolepoxide formation—a key pathway for DNA adduct generation. However, the fluorine atom may promote radical-cation intermediates, increasing oxidative DNA damage. Comparative studies should use in vitro microsomal assays (S9 liver fractions) and in silico docking simulations to assess metabolic pathway divergence .

Q. What experimental designs resolve contradictions in metabolic activation data for this compound?

Conflicting results (e.g., mutagenicity vs. non-mutagenicity in Ames tests) require orthogonal validation:

  • In vitro : Co-incubation with CYP450 inhibitors (e.g., α-naphthoflavone) to isolate enzyme-specific pathways.
  • In vivo : Isotopic tracing (¹⁴C-labeled compound) to track metabolite distribution in rodent models.
  • Statistical : Multivariate analysis (ANOVA with post-hoc Tukey tests) to account for inter-laboratory variability .

Q. What are the challenges in extrapolating this compound toxicity data from rodents to humans?

Species-specific differences in CYP1A1/1B1 enzyme activity can lead to under/overestimation of risk. A tiered approach is recommended:

  • Step 1 : Human hepatocyte cultures to assess metabolic competency.
  • Step 2 : Transgenic mouse models expressing human CYP enzymes.
  • Step 3 : Physiologically based pharmacokinetic (PBPK) modeling to predict tissue-specific dosimetry .

Q. How can fluorinated PAHs like this compound be integrated into existing regulatory frameworks for carcinogen classification?

The IARC monograph approach (Volume 32) for PAHs provides a template:

  • Strength of Evidence : Evaluate in vivo tumorigenicity (≥2 species), in vitro mutagenicity, and mechanistic data (e.g., DNA adduct quantification).
  • Uncertainty Mitigation : Use probabilistic risk assessment models to account for fluorination-induced metabolic shifts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.